N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide
Description
N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide is a synthetic benzamide derivative characterized by a pyridazinone core substituted with a 4-ethoxyphenyl group and a 2,6-difluorobenzamide side chain. The ethoxy group may enhance lipophilicity, influencing membrane permeability, while the pyridazinone moiety could contribute to binding interactions with biological targets.
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3/c1-2-29-15-8-6-14(7-9-15)18-10-11-19(27)26(25-18)13-12-24-21(28)20-16(22)4-3-5-17(20)23/h3-11H,2,12-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNGZSHWRUXJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone ring. This can be achieved through the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the nucleophile.
Attachment of the Difluorobenzamide Moiety: The final step involves the coupling of the pyridazinone intermediate with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine (TEA) or pyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound may exhibit significant activity against various biological targets due to its pyridazinone core. It could be explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound’s structure suggests potential applications in drug development. It could be investigated for its efficacy in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new agrochemicals or pharmaceuticals. Its stability and reactivity make it a suitable candidate for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The pyridazinone core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The difluorobenzamide moiety may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with benzamide-based pesticides, particularly benzoylureas and difluorobenzamide derivatives. Below is a detailed comparison with key analogs:
Teflubenzuron (N-(((3,5-Dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Structure : Contains a 2,6-difluorobenzamide backbone with a 3,5-dichloro-2,4-difluorophenyl substituent.
- Activity : Acts as a chitin synthesis inhibitor, effective against lepidopteran pests.
- Key Difference: Teflubenzuron lacks the pyridazinone ring present in the target compound, which may reduce its metabolic stability compared to the ethoxyphenyl-pyridazinone hybrid .
Hexaflumuron (N-(((3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Structure : Features a tetrafluoroethoxy group on the phenyl ring.
- Activity : Used in termite control due to prolonged residual activity.
- Key Difference : The tetrafluoroethoxy group in hexaflumuron increases environmental persistence, whereas the ethoxyphenyl group in the target compound may confer faster degradation, reducing ecological impact .
Novaluron (N-(((3-Chloro-4-(1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Structure : Includes a trifluoromethoxy-ethoxy side chain.
- Activity : Broad-spectrum IGR with efficacy against whiteflies and beetles.
Chlorfluazuron (N-(((3,5-Dichloro-4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Structure : Contains a pyridinyloxy substituent.
- Activity : Targets coleopteran pests via chitin disruption.
- Key Difference: The pyridazinone core in the target compound may offer a novel binding mechanism compared to chlorfluazuron’s pyridine-based structure .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, mechanisms of action, and potential therapeutic implications.
- Molecular Formula : C21H25N5O3
- Molecular Weight : 395.5 g/mol
- CAS Number : 1235635-00-3
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, thereby disrupting metabolic pathways essential for cancer cell survival.
- Receptor Modulation : By binding to cellular receptors, this compound can alter signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Regulation : It may influence the expression of genes related to cell proliferation and immune responses, contributing to its therapeutic effects.
Cytotoxicity Against Cancer Cell Lines
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably:
- MCF-7 (ER-positive breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines were used for testing.
The compound demonstrated a GI50 value of 5.5 µM against MDA-MB-468 cells, indicating potent growth inhibition compared to standard treatments like gefitinib.
Synergistic Effects
Research has indicated that this compound may exhibit synergistic effects when combined with other chemotherapeutic agents. For instance, combinations with EGFR inhibitors showed enhanced efficacy in inhibiting cell growth and promoting apoptosis in resistant cancer cell lines .
Case Studies
A notable case study involved the evaluation of this compound's efficacy in vivo:
- Study Design : Tumor-bearing mice were treated with this compound.
- Results : Significant tumor regression was observed after treatment for four weeks, with minimal side effects reported.
- Mechanistic Insights : Histological analyses revealed increased apoptosis markers in treated tumors compared to controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide?
- Methodology : Synthesis typically involves multi-step protocols:
Pyridazinone core formation : Cyclocondensation of hydrazines with diketones or via [3+2] cycloaddition .
Substituent introduction : Alkylation or nucleophilic substitution to attach the 4-ethoxyphenyl group at position 3 of the pyridazinone ring .
Amide coupling : Reaction of the ethylamine-linked pyridazinone intermediate with 2,6-difluorobenzoyl chloride under Schotten-Baumann conditions .
- Critical parameters : Solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst use (e.g., Hünig’s base for amidation) .
Q. How can researchers confirm the identity and purity of the synthesized compound?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro assays :
- Enzyme inhibition : HDAC activity assays (e.g., fluorometric detection of deacetylated substrates) .
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., SKM-1 myelodysplastic cells) .
- Apoptosis induction : Flow cytometry for Annexin V/PI staining .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally related pyridazinone derivatives?
- Approach :
Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 4-ethoxyphenyl vs. 4-fluorophenyl) on HDAC inhibition .
Dose-response profiling : Evaluate EC50 values across multiple cell lines to identify tissue-specific effects .
Metabolic stability assays : Use liver microsomes to assess whether discrepancies arise from pharmacokinetic variability .
Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in cancer models?
- Methodology :
- Transcriptomic profiling : RNA-seq to identify upregulated/downregulated pathways (e.g., p21-mediated cell cycle arrest) .
- Target engagement assays : Cellular thermal shift assays (CETSA) to confirm binding to HDAC isoforms .
- In vivo xenograft models : Oral dosing in immunocompetent vs. thymus-deficient mice to assess immune-dependent efficacy .
Q. How can researchers optimize the compound’s pharmacokinetic properties for therapeutic development?
- Strategies :
- Prodrug modification : Introduce hydrolyzable groups (e.g., ethyl esters) to enhance oral bioavailability .
- CYP450 inhibition screening : Mitigate metabolic instability using human hepatocytes .
- hERG channel safety profiling : Patch-clamp assays to rule out cardiotoxicity (IC50 > 30 μM preferred) .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
